N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a benzyl group, a methoxybenzo[d]thiazolyl moiety, and an isoxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole core using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzyl group with the methoxybenzo[d]thiazolyl isoxazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxybenzo[d]thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or benzothiazole derivatives.
Scientific Research Applications
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the activation of p53 pathways.
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis, particularly in cancer cell lines.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and molecular docking studies.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. The compound interacts with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and accelerating the expression of caspases, which are crucial for the apoptotic process .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anti-cancer activity against various cancer cell lines.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Also shows cytotoxicity against cancer cells.
Uniqueness
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and isoxazole groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENYFNUOWYJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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